2-Ethenyloxan-3-amine hydrochloride
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Overview
Description
2-Ethenyloxan-3-amine hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is a hydrochloride salt of 2-Ethenyloxan-3-amine, which is characterized by the presence of an oxane ring substituted with an ethenyl group and an amine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyloxan-3-amine hydrochloride typically involves the reaction of 2-Ethenyloxan-3-amine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-Ethenyloxan-3-amine.
Reaction: The amine is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Hydrochloric Acid: Hydrochloric acid is added dropwise to the solution while maintaining a controlled temperature.
Formation of Hydrochloride Salt: The reaction mixture is stirred until the formation of the hydrochloride salt is complete.
Isolation: The product is isolated by filtration or crystallization and then dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more rigorous control of reaction conditions. The process generally follows the same steps as the laboratory synthesis but with enhanced safety measures and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyloxan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxane derivatives with various functional groups.
Scientific Research Applications
2-Ethenyloxan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenyloxan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethenyloxan-3-amine: The parent compound without the hydrochloride salt.
3-Aminoxane: A similar compound with an amine group on the oxane ring.
2-Vinyloxan-3-amine: A compound with a vinyl group instead of an ethenyl group.
Uniqueness
2-Ethenyloxan-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-ethenyloxan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-6(8)4-3-5-9-7;/h2,6-7H,1,3-5,8H2;1H |
InChI Key |
CUURQHICNSVUBS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(CCCO1)N.Cl |
Origin of Product |
United States |
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